Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is part of a broader category of synthetic routes used to create indole derivatives, which often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a tool for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary, but they often involve modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Another indole derivative with a pyridyl substituent, used in different synthetic and biological applications.
This compound’s uniqueness lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-20(23)19-14(2)21(18-10-9-15(22)13-17(18)19)11-12-25-16-7-5-4-6-8-16/h4-10,13,22H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYVWYDPUKWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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